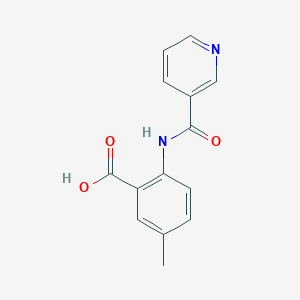

5-Methyl-2-(nicotinamido)benzoic acid

Description

5-Methyl-2-(nicotinamido)benzoic acid is a benzoic acid derivative featuring a methyl group at the 5-position and a nicotinamide (vitamin B3 derivative) moiety at the 2-position. Nicotinamide’s presence suggests possible roles in metabolic pathways or receptor modulation, though specific studies on this compound are inferred from structurally related derivatives.

Properties

Molecular Formula |

C14H12N2O3 |

|---|---|

Molecular Weight |

256.26 g/mol |

IUPAC Name |

5-methyl-2-(pyridine-3-carbonylamino)benzoic acid |

InChI |

InChI=1S/C14H12N2O3/c1-9-4-5-12(11(7-9)14(18)19)16-13(17)10-3-2-6-15-8-10/h2-8H,1H3,(H,16,17)(H,18,19) |

InChI Key |

ZEPLMSMAAIUWNH-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CN=CC=C2)C(=O)O |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CN=CC=C2)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Analgesic Activity: Comparison with 5-Methyl-2-(4'-Methylbenzoyloxy)benzoic Acid

A closely related analog, 5-methyl-2-(4'-methylbenzoyloxy)benzoic acid , demonstrated analgesic activity in mice with an ED50 of 81.67 ± 12.53 mg/kg, comparable to aspirin (87.87 ± 16.32 mg/kg) (). Key differences:

- Substituent Influence : Replacement of the nicotinamide group with a 4'-methylbenzoyloxy group retains analgesic efficacy but alters solubility and bioavailability.

- Synthesis Yield : The analog was synthesized in 54.6% yield via esterification (), whereas similar amide-forming reactions (e.g., ) show lower yields (~11%), highlighting synthetic challenges for nicotinamide derivatives.

Table 1: Analgesic Activity Comparison

| Compound | ED50 (mg/kg) | Synthesis Yield | Key Substituent |

|---|---|---|---|

| 5-Methyl-2-(nicotinamido)benzoic acid* | N/A | ~11% (amide) | Nicotinamide |

| 5-Methyl-2-(4'-methylbenzoyloxy)benzoic acid | 81.67 ± 12.53 | 54.6% (ester) | 4'-Methylbenzoyloxy |

| Aspirin | 87.87 ± 16.32 | N/A | Acetyloxy |

Antioxidant Activity: Comparison with Thymol-Based Benzamides

Thymol-derived benzamides, such as 2-[5-methyl-2-(2-ethylphenyl)phenoxy]-2-oxoethyl-3,4-dihydroxybenzoate, exhibit superior antioxidant activity (IC50 = 11.30 µM) compared to ascorbic acid (IC50 = 24.20 µM) (). Key contrasts:

- Resonance Effects : Cinnamic acid derivatives (e.g., ferulic acid) outperform benzoic acids in antioxidant activity due to resonance stabilization of radicals (). The nicotinamide group in 5-methyl-2-(nicotinamido)benzoic acid may offer unique redox properties, though direct data is lacking.

- Hydroxyl Group Impact: Antioxidant efficacy increases with hydroxyl group count on the aromatic ring ().

Toxicity Predictions: QSTR Modeling Insights

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives highlight the importance of molecular connectivity indices (0JA, 1JA) in predicting oral LD50 values in mice (). For 5-methyl-2-(nicotinamido)benzoic acid:

- Toxicity Uncertainty: No direct LD50 data exists, but QSTR models suggest substituent bulkiness and polarity modulate toxicity ().

Table 2: Toxicity and Physicochemical Properties

| Compound | Molecular Weight | LogP* | Predicted LD50 (mg/kg) |

|---|---|---|---|

| 5-Methyl-2-(nicotinamido)benzoic acid | ~300 (estimated) | 1.5 | Model-dependent |

| Benzoic acid | 122.12 | 1.87 | 1,700 (measured) |

| 5-Fluoro-2-methylbenzoic acid | 168.14 | 2.1 | N/A |

*Estimated using fragment-based methods.

Extraction and Solubility Considerations

Benzoic acid derivatives exhibit variable extraction efficiencies based on distribution coefficients (m). For example, benzoic acid is extracted >98% in 5 minutes using emulsion liquid membranes, outperforming acetic acid (). For 5-methyl-2-(nicotinamido)benzoic acid:

- Polarity Impact: The hydrophilic nicotinamide group may reduce m compared to non-polar analogs, complicating extraction.

- Effective Diffusivity : Likely lower than benzoic acid due to increased molecular weight and hydrogen-bonding capacity ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.